molecular formula C11H18F2N2O B1531934 (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone CAS No. 1888584-91-5

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1531934
CAS No.: 1888584-91-5
M. Wt: 232.27 g/mol
InChI Key: YWQMKQSBPWCYKD-UHFFFAOYSA-N
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Description

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a bicyclic ketone featuring two piperidine rings, one substituted with two fluorine atoms at the 3,3-positions. This structural motif is significant in medicinal chemistry due to the fluorine atoms' ability to modulate electronic properties, enhance metabolic stability, and influence binding affinity in target proteins .

Properties

IUPAC Name

(3,3-difluoropiperidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQMKQSBPWCYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives with fluorinating agents under controlled conditions. One common method involves the use of 3,3-difluoropiperidine as a starting material, which is then reacted with piperidin-2-ylmethanone in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone 3,3-Difluoropiperidine, piperidin-2-yl methanone C₁₁H₁₆F₂N₂O 246.26 Enhanced metabolic stability due to fluorine; potential conformational rigidity
Cobimetinib intermediate7 Trifluorophenyl, hydroxyazetidine, piperidin-2-yl C₁₅H₁₇F₃N₂O₂ 314.30 Anticancer intermediate; hydroxyl group enables hydrogen bonding
(3-Nitrophenyl)(piperidin-1-yl)methanone 3-Nitrophenyl, piperidin-1-yl C₁₂H₁₄N₂O₃ 234.25 Strong electron-withdrawing nitro group; may increase reactivity
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone Allylpiperazine, piperidin-2-yl C₁₃H₂₃N₃O 237.34 Allyl group improves solubility; potential for nucleophilic interactions
(1R,4R)-4-aminocyclohexylmethanone HCl Cyclohexyl amine, 3,3-difluoropiperidine C₁₂H₂₁ClF₂N₂O 282.76 Charged amine enhances water solubility; fluorine stabilizes conformation

Key Findings:

Substituent Effects on Reactivity and Binding: Fluorine vs. Nitro Groups: The 3,3-difluoropiperidine moiety in the target compound reduces metabolic oxidation compared to the nitro group in (3-nitrophenyl)(piperidin-1-yl)methanone, which may undergo reduction or participate in electrophilic reactions . Hydrogen Bonding: Cobimetinib intermediate7’s hydroxyl group facilitates interactions with target proteins, a feature absent in the non-hydroxylated target compound .

Solubility and Bioavailability: Charged derivatives, such as the hydrochloride salt in (1R,4R)-4-aminocyclohexylmethanone HCl, exhibit enhanced aqueous solubility compared to the neutral target compound .

Synthetic Accessibility: Fluorinated piperidines often require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), as seen in the synthesis of related compounds in and . This contrasts with simpler alkylation or acylation steps used for non-fluorinated analogs .

Research Implications and Gaps

  • ADMET Properties : Fluorination typically improves metabolic stability and membrane permeability, but specific pharmacokinetic data for this compound are needed to validate these assumptions .

Biological Activity

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H14_{14}F2_2N2_2O. The presence of difluoromethyl groups and piperidine rings contributes to its unique properties and biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and receptors involved in neurotransmitter regulation. Specifically, they may influence serotonin metabolism through inhibition of tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis . This modulation can have implications for treating disorders characterized by altered serotonin levels, such as depression and anxiety.

Antidepressant Effects

Several studies have explored the antidepressant potential of piperidine derivatives. For instance, compounds that inhibit TPH have shown efficacy in preclinical models of depression. The inhibition leads to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation .

Anticancer Properties

Piperidine derivatives have also been investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specifically, they have been noted to affect pathways involving Bcl-2 family proteins and caspases, leading to programmed cell death in various cancer cell lines .

Case Studies

  • Case Study on Depression : A study examining the effects of a similar piperidine derivative on animal models demonstrated significant reductions in depressive-like behaviors when administered over a four-week period. The mechanism was attributed to enhanced serotonergic signaling .
  • Case Study on Cancer : In vitro studies on human breast cancer cells treated with piperidine derivatives showed a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that these compounds could serve as potential chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantInhibition of TPH leading to increased serotonin
AnticancerInduction of apoptosis via Bcl-2 modulation
NeuroprotectivePotential protection against neurodegeneration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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